molecular formula C8H6N2O2 B12121712 4-Quinazolinol, 3-oxide CAS No. 5319-71-1

4-Quinazolinol, 3-oxide

Cat. No.: B12121712
CAS No.: 5319-71-1
M. Wt: 162.15 g/mol
InChI Key: SKAYLCIAMUNIHK-UHFFFAOYSA-N
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Description

4-Quinazolinol, 3-oxide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . The 3-oxide derivative of 4-quinazolinol is particularly interesting due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-quinazolinol, 3-oxide typically involves the oxidation of quinazoline derivatives. Common oxidizing agents used include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without significant side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Quinazolinol, 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-quinazolinol, 3-oxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4-Quinazolinol, 3-oxide can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific oxidation state and the resulting chemical reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

3-hydroxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)9-5-10(8)12/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAYLCIAMUNIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275783
Record name 4-Quinazolinol, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-38-7, 5319-71-1
Record name 4-Quinazolinol, 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC522969
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Quinazolinol, 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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